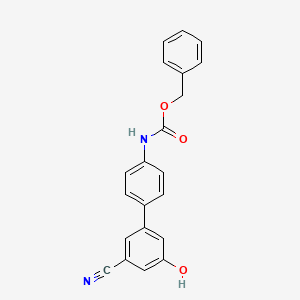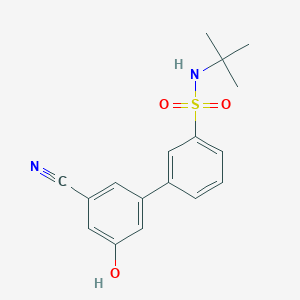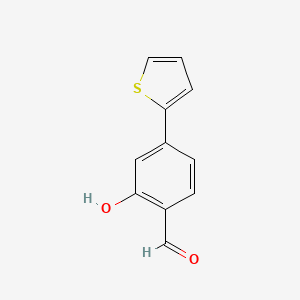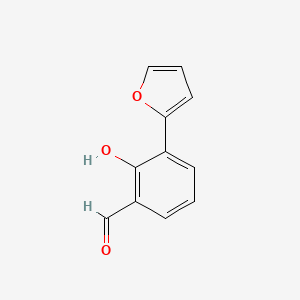
5-(4-t-Butylsulfamoylphenyl)-3-cyanophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-t-Butylsulfamoylphenyl)-3-cyanophenol, 95% (5-tBSCP) is an organic compound consisting of a phenol group linked to an aryl sulfonamide group. It is a useful synthetic intermediate in the synthesis of a variety of organic compounds and has been used in a variety of scientific and industrial applications.
Wissenschaftliche Forschungsanwendungen
5-(4-t-Butylsulfamoylphenyl)-3-cyanophenol, 95% is used as a reagent in organic synthesis, particularly in the synthesis of organic compounds containing aryl sulfonamide moieties. It has been used in the synthesis of a variety of amides, sulfonamides, and other aryl sulfonamide derivatives. It has also been used in the synthesis of aryl sulfonamide-containing drugs and in the synthesis of aryl sulfonamide-containing polymers.
Wirkmechanismus
5-(4-t-Butylsulfamoylphenyl)-3-cyanophenol, 95% is an aromatic sulfonamide compound and its mechanism of action is similar to that of other aromatic sulfonamides. It acts as a competitive inhibitor of the enzyme dihydropteroate synthetase (DHPS), which is involved in the synthesis of folate, an essential nutrient for all organisms. By inhibiting DHPS, 5-(4-t-Butylsulfamoylphenyl)-3-cyanophenol, 95% prevents the synthesis of folate, which in turn leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
The inhibition of DHPS by 5-(4-t-Butylsulfamoylphenyl)-3-cyanophenol, 95% leads to a decrease in the levels of folate in the body. Folate is an essential nutrient for all organisms and its deficiency can lead to a variety of health problems including anemia, neural tube defects, and cognitive impairment. 5-(4-t-Butylsulfamoylphenyl)-3-cyanophenol, 95% has also been shown to inhibit the growth of certain types of cancer cells by preventing the synthesis of folate.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-t-Butylsulfamoylphenyl)-3-cyanophenol, 95% is a useful reagent for organic synthesis due to its high purity and availability. It is relatively inexpensive and can be easily synthesized in the laboratory. However, it is toxic and should be handled with caution. It should also be stored in a tightly sealed container in a cool, dry place.
Zukünftige Richtungen
5-(4-t-Butylsulfamoylphenyl)-3-cyanophenol, 95% has potential applications in the synthesis of a variety of organic compounds. It could be used in the synthesis of new drugs, polymers, and other materials. It could also be used in the synthesis of new catalysts and reagents for organic synthesis. Additionally, it could be used in the development of new methods for the synthesis of aryl sulfonamide derivatives. Finally, further research could be conducted to explore the potential applications of 5-(4-t-Butylsulfamoylphenyl)-3-cyanophenol, 95% in the field of medicine, such as its use in the treatment of cancer.
Synthesemethoden
5-(4-t-Butylsulfamoylphenyl)-3-cyanophenol, 95% is synthesized by a nucleophilic aromatic substitution reaction between 4-t-butylsulfamoylbenzene and sodium cyanide. The reaction is performed in the presence of a base such as sodium hydroxide and a polar aprotic solvent such as dimethylformamide. The reaction is typically carried out at a temperature of 80-100°C for several hours. The reaction yields a 95% pure product which can be further purified by recrystallization.
Eigenschaften
IUPAC Name |
N-tert-butyl-4-(3-cyano-5-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-17(2,3)19-23(21,22)16-6-4-13(5-7-16)14-8-12(11-18)9-15(20)10-14/h4-10,19-20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJYHPNEZWVDIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-t-Butylsulfamoylphenyl)-3-cyanophenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377358.png)
![3-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377367.png)

![3-Cyano-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377381.png)
![2-Cyano-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377388.png)

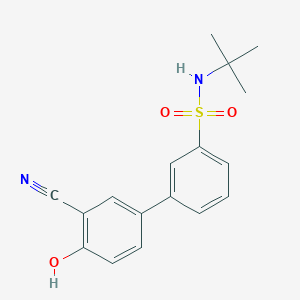
![2-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377396.png)
![2-Cyano-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377404.png)
![3-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377410.png)
